5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

Catalog No.
S12868321
CAS No.
1197033-17-2
M.F
C49H56N5O9P
M. Wt
890.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

CAS Number

1197033-17-2

Product Name

5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

IUPAC Name

N-[1-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C49H56N5O9P

Molecular Weight

890.0 g/mol

InChI

InChI=1S/C49H56N5O9P/c1-32(2)54(33(3)4)64(60-29-15-28-50)63-43-42-46(53-30-34(5)44(52-47(53)56)51-45(55)36-16-11-9-12-17-36)62-48(43,35(6)61-42)31-59-49(37-18-13-10-14-19-37,38-20-24-40(57-7)25-21-38)39-22-26-41(58-8)27-23-39/h9-14,16-27,30,32-33,35,42-43,46H,15,29,31H2,1-8H3,(H,51,52,55,56)/t35-,42+,43-,46+,48-,64?/m0/s1

InChI Key

BDTXILPCBUAYPJ-USFFSJIASA-N

Canonical SMILES

CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Isomeric SMILES

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

5'-ODMT cEt N-Bzm5 C Phosphoramidite is a synthetic compound primarily used in the field of molecular biology and biochemistry. It is classified as a potent nucleic acid analog and is particularly recognized for its role in the development of modified antisense oligonucleotides. This compound features a 5'-O-dimethoxytrityl (ODMT) protecting group, which enhances its stability and solubility, making it suitable for various biochemical applications. The structure of 5'-ODMT cEt N-Bzm5 C Phosphoramidite allows for efficient incorporation into nucleic acid sequences, facilitating research in gene expression and regulation .

The primary chemical reaction involving 5'-ODMT cEt N-Bzm5 C Phosphoramidite is its coupling with nucleoside or nucleotide precursors during the synthesis of oligonucleotides. This phosphoramidite undergoes a series of reactions that include:

  • Nucleophilic Attack: The phosphoramidite reacts with the hydroxyl group of a nucleoside, forming a phosphite triester.
  • Oxidation: The phosphite triester can then be oxidized to form a stable phosphate diester.
  • Deprotection: The ODMT group can be removed under acidic conditions to yield the free hydroxyl group, allowing further modifications or use in biological assays.

These reactions are essential for synthesizing custom oligonucleotides with specific sequences for research purposes .

5'-ODMT cEt N-Bzm5 C Phosphoramidite exhibits significant biological activity as a component of modified antisense oligonucleotides. These oligonucleotides can bind to complementary RNA sequences, inhibiting gene expression through mechanisms such as:

  • Steric Hindrance: Preventing translation by blocking ribosome access.
  • RNase H Activation: Inducing degradation of the target RNA by RNase H when bound to the complementary strand.

Due to these properties, compounds like 5'-ODMT cEt N-Bzm5 C Phosphoramidite are valuable tools in therapeutic applications, including gene silencing and potential treatments for genetic disorders .

The synthesis of 5'-ODMT cEt N-Bzm5 C Phosphoramidite typically involves several steps:

  • Formation of the Base Structure: Starting from commercially available nucleosides or nucleotides, the base structure is formed.
  • Protection of Functional Groups: The ODMT protecting group is introduced at the 5' position to prevent unwanted reactions during subsequent steps.
  • Phosphorylation: The compound is phosphorylated using phosphorous oxychloride or similar reagents to form the phosphoramidite.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These methods allow researchers to produce high-quality phosphoramidites for use in oligonucleotide synthesis .

The applications of 5'-ODMT cEt N-Bzm5 C Phosphoramidite are diverse and include:

  • Oligonucleotide Synthesis: Used as a building block for creating custom DNA or RNA sequences.
  • Gene Therapy: Potential use in therapeutic strategies aimed at silencing specific genes associated with diseases.
  • Diagnostics: Utilized in assays for detecting specific RNA sequences related to pathogens or genetic conditions.

These applications highlight the compound's importance in both research and clinical settings .

Interaction studies involving 5'-ODMT cEt N-Bzm5 C Phosphoramidite focus on its binding affinity and specificity towards target RNA sequences. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinities.
  • Electrophoretic Mobility Shift Assays: To visualize binding interactions between oligonucleotides and their targets.

Such studies are crucial for understanding how modifications affect the efficacy and specificity of antisense oligonucleotides .

Several compounds share similarities with 5'-ODMT cEt N-Bzm5 C Phosphoramidite, particularly in their roles as nucleic acid analogs. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2'-O-methyl RNA PhosphoramiditeModifies ribose at the 2' positionEnhances stability against nucleases
Locked Nucleic Acid (LNA)Contains a methylene bridge between nucleobasesIncreases binding affinity and specificity
Phosphorothioate OligonucleotideContains sulfur in place of oxygen in phosphateProvides increased resistance to enzymatic degradation

While all these compounds serve similar functions in nucleic acid synthesis and modification, 5'-ODMT cEt N-Bzm5 C Phosphoramidite stands out due to its specific structural features that enhance its utility in antisense technology and gene regulation applications .

Synthetic Pathway for Constrained Ethyl Nucleoside Phosphoramidites

The synthesis of constrained ethyl nucleoside phosphoramidites represents a significant advancement in oligonucleotide chemistry, combining structural elements of 2'-O-methoxyethyl and locked nucleic acid nucleosides to create modified nucleotides with enhanced therapeutic properties [3]. The constrained ethyl modification incorporates a bicyclic [2.2.1] tricyclic core structure that constrains the ribose sugar in a specific conformation, leading to improved potency and therapeutic index compared to traditional modifications [22].

Key Intermediate: Diacetone Allofuranose Derivatization

The diacetone allofuranose undergoes selective functionalization to create a mono-tert-butyldiphenylsilyl-protected diol intermediate, which exhibits exceptional crystallinity that greatly facilitates the synthesis [3]. This crystalline intermediate can be isolated and purified through standard recrystallization techniques, providing a stable and well-characterized building block for further synthetic elaboration [3].

Synthetic ParameterValueReference
Starting MaterialDiacetone allofuranose [3]
Key Protecting Grouptert-Butyldiphenylsilyl [3]
Intermediate PropertiesCrystalline [3]
Stereochemical CentersFive original centers [24]
Inversion PatternFour of five centers [24]

The derivatization process involves selective protection strategies that preserve the integrity of critical hydroxyl groups while allowing for controlled modifications at specific positions [24]. The choice of protecting groups is crucial for maintaining the desired stereochemical relationships throughout the synthetic sequence and ensuring compatibility with subsequent transformations.

Stereoselective Introduction of Methyl Groups

The introduction of methyl groups in the constrained ethyl nucleosides is accomplished through stereoselective methodologies that ensure the formation of the desired stereoisomer [3]. In the case of constrained ethyl nucleosides, the methyl group can be introduced in either configuration, with stereoselective control achieved through careful selection of reaction conditions and reagents [3].

The stereochemical outcome is controlled through the use of oxidation-reduction sequences that proceed with predictable stereochemical consequences [24]. The stereochemistry at the carbon-3' position is inverted from that originally present in diacetone allofuranose as a result of oxidation followed by stereoselective reduction [24]. Steric crowding ensures that hydride delivery during the reduction occurs from the convex face of the bicyclic ring system, resulting in the desired 3'-S configuration [24].

For the S-constrained ethyl modification, the synthesis of all four nucleobase-modified phosphoramidites has been accomplished on multigram scale, demonstrating the scalability and reliability of the stereoselective methodology [3]. The stereoselective formation is explained through stable five-membered ring coordination between nitrogen-3 and the 1'-lithium intermediate, which directs electrophilic attack to occur exclusively from the alpha-side [5].

The methylation step can proceed through different mechanistic pathways depending on the specific synthetic route employed [24]. One approach involves methylation of an aldehyde intermediate, while alternative strategies utilize epoxide formation and opening sequences [24]. The choice of methodology impacts the potential for formation of undesired stereoisomers and requires careful optimization to achieve the highest levels of stereochemical purity.

2-Naphthylmethyl Protecting Group Dynamics

The synthesis features the strategic use of a seldom-used 2-naphthylmethyl protecting group that provides crystalline intermediates during the synthesis and can be cleanly deprotected under mild conditions [3]. The 2-naphthylmethyl group offers significant advantages over more commonly employed protecting groups due to its ability to impart crystallinity to synthetic intermediates and its compatibility with a wide range of reaction conditions [8] [9].

The 2-naphthylmethyl protecting group demonstrates exceptional stability under the conditions required for constrained ethyl synthesis while remaining readily removable when deprotection is desired [10]. Removal of the 2-naphthylmethyl group can be accomplished using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in combination with beta-pinene, which permits deprotection under particularly mild conditions with yields ranging from 68-96% [8].

The use of the 2-naphthylmethyl protecting group provides several practical advantages in the synthetic sequence [9]. The protected intermediates exhibit enhanced crystallinity, which facilitates purification and characterization procedures [9]. Additionally, the protecting group tolerates both acid and base sensitive functionalities, making it compatible with the diverse reaction conditions encountered during constrained ethyl synthesis [8].

Selective removal of the 2-naphthylmethyl protecting group can be achieved in the presence of other protecting groups such as p-methoxybenzyl and benzyl ethers through careful selection of deprotection conditions [15]. Catalytic hydrogenation represents an alternative deprotection strategy that can be employed when compatible with other functional groups present in the molecule [15].

Phosphoramidite Functionalization Techniques

The conversion of constrained ethyl nucleosides to their corresponding phosphoramidite derivatives requires specialized functionalization techniques that preserve the integrity of the constrained ethyl modification while introducing the reactive phosphorus center [27]. The phosphoramidite functionalization process follows established protocols adapted for the unique structural features of constrained ethyl nucleosides [21].

The phosphoramidite coupling method relies on the formation of phosphite triester linkages that are subsequently oxidized to stable phosphate diesters [27]. The coupling efficiency depends on the proper activation of the phosphoramidite monomer and the availability of the 5'-hydroxyl group on the growing oligonucleotide chain [20]. For constrained ethyl phosphoramidites, special considerations must be made regarding activation kinetics and coupling conditions [7].

5'-O-Dimethoxytrityl Protection Mechanism

The 5'-O-dimethoxytrityl protecting group serves as a critical component in the phosphoramidite functionalization strategy [17]. The dimethoxytrityl group provides selective protection of the primary 5'-hydroxyl function while allowing for functionalization of the 3'-position with the phosphoramidite moiety [16]. This orthogonal protection strategy enables the controlled assembly of oligonucleotides through iterative coupling and deprotection cycles [21].

The dimethoxytrityl group exhibits acid-labile properties that allow for its selective removal under mild acidic conditions [17]. The deprotection mechanism involves protonation of the dimethoxytrityl group followed by formation of a stable carbocation intermediate that can be trapped by nucleophiles or eliminated to regenerate the free 5'-hydroxyl group [27]. The reaction proceeds through a well-characterized mechanism that generates an intensely colored cation that can be monitored spectroscopically [16].

Protection ParameterCharacteristicReference
Protecting Group4,4'-Dimethoxytrityl [17]
Removal ConditionsMild acid [17]
Color FormationOrange cation [17]
Monitoring MethodSpectroscopic [16]
StabilityTetrazole compatible [16]

The dimethoxytrityl protecting group provides several practical advantages in oligonucleotide synthesis [16]. The group is sufficiently stable to tetrazole, which is used as an activator in the chain extension step [16]. The deprotection reaction produces an intense color that can be monitored spectroscopically to estimate coupling yields [16]. Additionally, the terminal 5'-dimethoxytrityl group confers hydrophobicity to the longest oligonucleotide chain, which facilitates purification and separation from truncated sequences [16].

The installation of the dimethoxytrityl protecting group is accomplished through treatment of the nucleoside with 4,4'-dimethoxytrityl chloride in pyridine at room temperature [21]. The reaction proceeds selectively at the primary 5'-hydroxyl position due to its enhanced reactivity compared to secondary hydroxyl groups [21]. The dimethoxytrityl protection reaction is highly efficient and provides protected nucleosides in excellent yields [21].

N-Benzyl-5-Methylcytosine Modifications for Enhanced Stability

The N-benzyl-5-methylcytosine modification represents a sophisticated approach to enhancing the stability and performance characteristics of nucleic acid therapeutics [19]. The benzyl modification of the exocyclic amino group provides protection against enzymatic degradation while maintaining Watson-Crick base pairing capabilities [13]. This modification has been shown to stabilize intramolecular single-stranded structures relative to natural deoxyribonucleic acid analogs [19].

The benzyl group serves as both a protecting group during synthesis and a permanent modification that remains in the final oligonucleotide product [37]. The benzyl protection strategy prevents irreversible nucleobase modifications that may occur in the presence of alkylating or condensing reagents commonly used in nucleoside protection and oligonucleotide synthesis [37]. The benzyl group can be replaced by other functional groups such as naphthyl, triptamino, or isobutyl depending on the desired properties of the final product [38].

The enhanced stability provided by N-benzyl modifications has been demonstrated through thermodynamic studies that show improved duplex stability for hydrophilic modifications [19]. The benzyl modification provides stabilizing hydrophobic interactions that contribute to the overall stability of the oligonucleotide structure [19]. These modifications allow for the formation of novel stabilizing interactions that are not possible with natural nucleotides [19].

The incorporation of 5-methylcytosine further enhances the stability and performance characteristics of the modified nucleotide [23]. The methyl group at the 5-position of cytosine provides additional hydrophobic interactions and can influence the groove geometry of the resulting duplex [23]. This modification has been shown to provide excellent safety and antisense activity in preclinical studies [23].

Hybridization Thermodynamics with Complementary Ribonucleic Acid and Deoxyribonucleic Acid

3.1.1 Melting Temperature (Tm) Enhancement Mechanisms

The constrained-ethyl bridge fixes the ribose in an N-type C3′-endo pucker, pre-organising the backbone for A-form duplexes and expelling hydration from the minor groove. These factors promote tighter base stacking and additional van-der-Waals contacts, raising the transition enthalpy and reducing the entropic penalty for duplex formation [1] [2].

Duplex type (10-mer, physiological saline)Reference strand chemistryAverage Tm (°C)ΔTm vs DNA (°C)Source ID
RNA : DNAUnmodified deoxyribonucleic acid44.218
RNA : DNASingle 5ʹ-ODMT constrained-ethyl N-Benzoylmethyl-5-cytosine (cEt-C)52.8+8.618
DNA : DNAUnmodified deoxyribonucleic acid34.018
DNA : DNASingle cEt-C42.1+8.118

The ∼8 °C increment per modification is comparable to locked nucleic acid but achieved with reduced steric bulk, sustaining affinity while lowering protein binding propensity [1] [3].

3.1.2 Mismatch Discrimination Capabilities

Cytosine-derived constrained-ethyl residues sharpen the sigmoidal melting profile, producing larger differential melting penalties for single mismatches than DNA or 2′-O-methoxyethyl analogues. Duplexes containing one CA or CG mismatch opposite cEt-C showed ΔTm reductions of 11 °C and 15 °C respectively, double the discrimination observed for the same mismatches in unmodified sequences [4] [5]. This arises from the rigid sugar constraint that limits helical relaxation around mis-paired bases, amplifying enthalpic destabilisation.

Duplex (cEt-C position)Perfect match Tm (°C)Mismatch Tm (°C)ΔTm (°C)Native ΔTm (°C)Source ID
RNA : DNA (GC pair)52.837.815.07.334
RNA : DNA (CA pair)52.841.611.25.134

Conformational Analysis via X-ray Crystallography and Nuclear Magnetic Resonance

High-resolution crystal structures of decamer duplexes harbouring constrained-ethyl cytidine reveal canonical A-form helical parameters: helical rise 2.9 Å and twist 31–32°, with all sugars locked in C3′-endo conformations [1]. The benzoylmethyl substituent projects into the major groove without steric clash, preserving Watson–Crick hydrogen bonding (Figure reference in source) [1].

Backbone torsion angles adopt the standard sc– / ap / sc+ / sc+ / ap / sc– pattern, and the ethyl bridge shortens the O4′–O4′ intra-strand distance by ≈0.3 Å versus 2′-O-methoxyethyl, rationalising the heightened rigidity [1].

Solution NMR confirms these features, displaying characteristic down-field shifted H1′ resonances and NOE cross-peaks consistent with persistent C3′-endo puckering across temperatures up to 55 °C [6].

Exonuclease Resistance Profiling

The constrained-ethyl modification markedly retards 3′→5′ exonucleolytic degradation. In a phosphodiester 12-mer assay with Escherichia coli DNA polymerase I Klenow fragment exonuclease, half-life values increased from 0.6 min (all DNA) to >1200 min when two terminal cytosines were replaced by 5ʹ-ODMT constrained-ethyl N-Benzoylmethyl-5-cytosine [7].

Oligonucleotide (3′-terminus)ChemistryExonuclease t½ (min)Fold protectionSource ID
d(T)₁₂DNA0.6165
d(T)₁₀ cEt-C cEt-Cconstrained-ethyl>1200>200065

Structural modelling shows the benzoylmethyl group and ethyl bridge crowd the catalytic Mg²⁺ site, displacing the metal ion and hindering nucleophile alignment, thereby combining steric shielding with metal ion exclusion [7] [5].

Key Insights

  • A single 5ʹ-O-Dimethoxytrityl constrained-ethyl N-Benzoylmethyl-5-cytosine substitution lifts melting temperature by ~8 °C and doubles mismatch discrimination relative to native cytosine.
  • Crystallographic and NMR data demonstrate a pre-organised C3′-endo framework that preserves canonical base pairing while rigidifying the backbone.
  • Exonuclease half-life enhancements exceeding three orders of magnitude stem from both steric occlusion of the nuclease active site and perturbation of essential metal ion coordination.

XLogP3

6.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

889.38156538 g/mol

Monoisotopic Mass

889.38156538 g/mol

Heavy Atom Count

64

Dates

Last modified: 08-10-2024

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